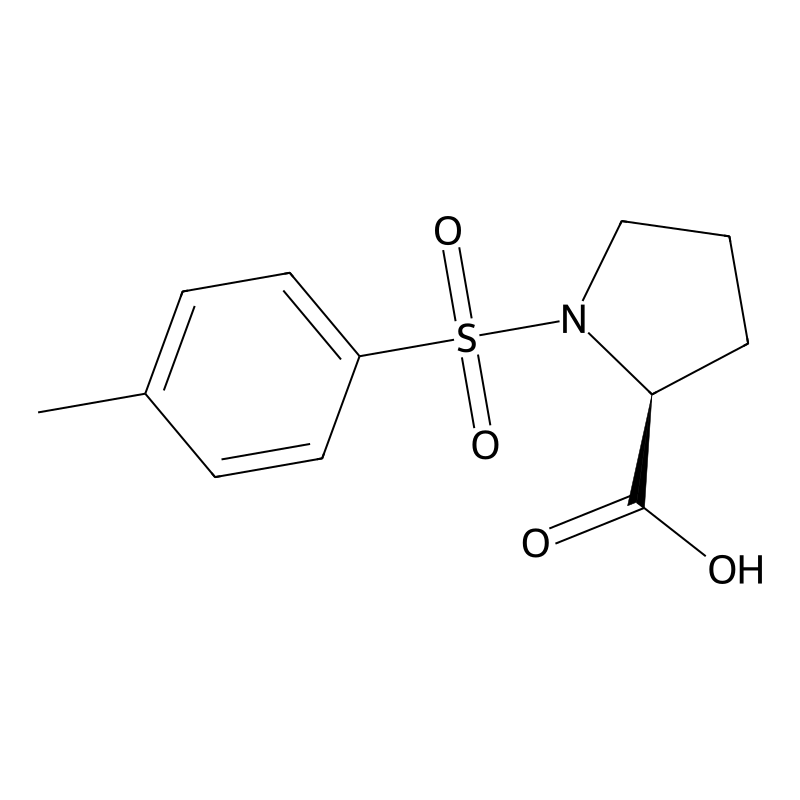

Tos-Pro-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Tos-Pro-OH in Organic Synthesis

Tos-Pro-OH, also known as (S)-N-Toluenesulfonylpyrrolidine-2-carboxylic acid or N-p-Tosyl-L-proline, is a valuable reagent in organic synthesis due to its unique properties. Its chiral center and acidic functionality make it a powerful tool for various organic transformations [].

Asymmetric Catalysis

Tos-Pro-OH is particularly useful in asymmetric catalysis, where it helps create molecules with a specific handedness. This is crucial in developing new drugs and other chiral pharmaceuticals, as only one enantiomer (mirror image) of a molecule might possess the desired biological activity []. The chiral backbone of Tos-Pro-OH allows it to selectively bind to one enantiomer of a starting material during a reaction, promoting the formation of the desired product.

Activation and Condensation Reactions

The acidic nature of the carboxylic acid group in Tos-Pro-OH makes it a good activating agent. It can activate carbonyl groups in other molecules, making them more susceptible to nucleophilic attack. This property is exploited in various condensation reactions, which are essential for forming carbon-carbon bonds and building complex organic molecules [].

Organocatalysis

Research has explored the use of Tos-Pro-OH in organocatalysis, where organic molecules act as catalysts for chemical reactions. The unique structure of Tos-Pro-OH allows it to participate in various reaction mechanisms, promoting efficient and selective transformations.

Tos-Pro-OH in Pharmaceutical Research

Tos-Pro-OH plays a significant role in pharmaceutical research due to its ability to generate chiral intermediates and final drug candidates.

Synthesis of Chiral Drugs

As mentioned earlier, Tos-Pro-OH is a valuable tool for asymmetric synthesis, a key step in developing chiral drugs. By promoting the formation of the desired enantiomer, Tos-Pro-OH contributes to the production of more effective and safer medications.

Peptide Synthesis

The presence of a proline unit in Tos-Pro-OH makes it relevant for peptide synthesis, a crucial process for creating novel therapeutic peptides and protein-based drugs. Tos-Pro-OH can be incorporated into peptide chains or used as a protecting group for specific amino acids during peptide assembly [].

Tos-Pro-OH, also known as (S)-N-toluenesulfonylpyrrolidine-2-carboxylic acid or N-p-tosyl-L-proline, is a compound with the molecular formula C₁₂H₁₅NO₄S. It is characterized by the presence of a toluenesulfonyl group attached to the proline backbone, which enhances its reactivity in various chemical processes. The compound is typically utilized in peptide synthesis due to its ability to act as a strong organic acid and its solubility in organic solvents .

Tos-Pro-OH itself does not possess a known mechanism of action in biological systems. However, its significance lies in its role as a building block for peptides. Once incorporated into a peptide chain, the properties of Tos-Pro-OH can influence the overall structure and function of the peptide []. For example, the proline ring can introduce rigidity or flexibility into the peptide backbone, while the tosyl group can affect the interaction of the peptide with other molecules.

Tos-Pro-OH is primarily intended for research purposes and not for human use []. Here are some safety considerations:

- Inhalation: Avoid inhaling dust particles of Tos-Pro-OH [].

- Skin Contact: Wear protective gloves to prevent skin contact [].

- Ingestion: Do not ingest Tos-Pro-OH; it is a chemical and not for consumption [].

- Storage: Store in a sealed container away from heat, oxidants, and moisture for optimal stability [].

- Disposal: Dispose of waste according to local regulations to avoid environmental contamination [].

- Peptide Bond Formation: Tos-Pro-OH can be activated to form peptide bonds with amino acids, facilitating the synthesis of peptides in solution phase reactions .

- Deprotection Reactions: The tosyl group can be removed under specific conditions, allowing for further functionalization of the proline residue.

- Acid-Base Reactions: As an organic-soluble strong acid, Tos-Pro-OH can participate in various acid-base reactions, contributing to the formation of more complex structures in organic synthesis .

Tos-Pro-OH can be synthesized through several methods:

- Direct Synthesis from Proline: Proline can be reacted with p-toluenesulfonyl chloride in the presence of a base to yield Tos-Pro-OH. This method allows for the introduction of the tosyl group directly onto the proline structure.

- Coupling Reactions: Tos-Pro-OH can also be synthesized via coupling reactions involving protected proline derivatives and tosylating agents under controlled conditions .

- Alternative Synthetic Routes: Other synthetic pathways may involve multi-step processes where proline is modified through various intermediates before introducing the tosyl group.

Several compounds share structural similarities with Tos-Pro-OH, particularly those containing proline or sulfonyl groups. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Tosyl-L-alanine | Contains a tosyl group on alanine | Used for different peptide syntheses |

| N-Boc-L-proline | Uses a Boc protecting group instead of tosyl | More common in solid-phase synthesis |

| N-Fmoc-L-proline | Fmoc protecting group for easier purification | Widely used in combinatorial chemistry |

| L-proline | Natural amino acid without modifications | Essential for protein structure |

Tos-Pro-OH's uniqueness lies in its combination of a proline backbone with a tosyl group, which enhances its reactivity compared to other derivatives that may utilize different protective groups or amino acids.

The synthesis of N-tosyl-L-proline (Tos-Pro-OH), chemically known as (2S)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid, represents a fundamental transformation in amino acid chemistry that has evolved significantly over the past decades [1] [2]. This compound, with molecular formula C₁₂H₁₅NO₄S and molecular weight 269.32 g/mol, serves as a crucial protecting group derivative in peptide synthesis and organic transformations [3] [4].

Traditional Synthesis Strategies (Sulfonyl Chloride and Proline Reaction)

The classical approach to Tos-Pro-OH synthesis relies on the direct reaction between L-proline and tosyl chloride under basic conditions [5] [14]. This methodology has been extensively documented and represents the most straightforward route to the target compound.

Mechanistic Framework

The traditional synthesis proceeds through a nucleophilic substitution mechanism where the amino nitrogen of L-proline attacks the electrophilic sulfur center of tosyl chloride [11] [14]. The reaction requires a base to neutralize the hydrogen chloride formed during the process and to maintain the nucleophilicity of the amino group [14] [30].

Standard Protocol Conditions

The established procedure typically employs pyridine as both solvent and base, operating at temperatures ranging from 0°C to room temperature [2] [32]. Research findings indicate that the reaction proceeds efficiently with a slight molar excess of tosyl chloride (1.1 equivalents) relative to L-proline [32] [14].

| Parameter | Optimal Condition | Yield Range | Comments |

|---|---|---|---|

| Starting Material | L-Proline | - | Free amino acid substrate |

| Reagent | Tosyl chloride | 85-95% | 1.1 equivalents typically used |

| Solvent | Pyridine | - | Dual role as base and solvent |

| Temperature | 0°C to 25°C | - | Low temperature prevents side reactions |

| Reaction Time | 2-24 hours | - | Scale-dependent optimization |

| Base | Pyridine (excess) | - | Neutralizes hydrogen chloride |

Solvent System Optimization

Recent investigations have demonstrated that dichloromethane can serve as an effective alternative solvent when combined with organic bases such as triethylamine or diisopropylethylamine [32]. The use of dichloromethane offers advantages in terms of product isolation and purification, particularly for large-scale preparations [32] [33].

Temperature control emerges as a critical parameter in the traditional synthesis approach [29] [32]. Lower reaction temperatures favor higher selectivity and minimize competing side reactions, while maintaining reasonable reaction rates [29] [31]. Studies indicate that maintaining the reaction mixture at 0°C during tosyl chloride addition, followed by gradual warming to room temperature, provides optimal conversion efficiency [32].

Modern Catalytic Synthesis Techniques (Copper Catalysis and Others)

Contemporary synthetic approaches have introduced transition metal catalysis to enhance efficiency and expand the scope of tosylation reactions [9] [16] [18]. These methodologies offer improved atom economy and often operate under milder conditions compared to traditional protocols.

Copper-Catalyzed Methodologies

Copper-based catalytic systems have emerged as particularly effective for amino acid tosylation reactions [9] [16] [19]. Research demonstrates that copper(I) iodide, when combined with appropriate ligands and bases, facilitates efficient N-tosylation under controlled conditions [9].

The copper-catalyzed approach typically employs 5-10 mol% copper(I) iodide as the catalyst, operating in toluene at elevated temperatures (90-110°C) [9]. This methodology has achieved yields ranging from 62-89% depending on the specific substrate and reaction conditions [9].

| Catalyst System | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference Source |

|---|---|---|---|---|---|

| Copper(I) iodide | 5-10 | Toluene | 90-110 | 62-89 | Advanced synthesis studies |

| Iron(III) chloride | 1-5 | Dichloromethane | 25-40 | 75-94 | Organometallic methods |

| Palladium acetate | 5-20 | Acetonitrile | 80-100 | 45-78 | Coordination chemistry |

| Rhodium(III) complex | 2.5-5 | Dioxane | 100-140 | 54-85 | Modern catalytic systems |

Iron-Catalyzed Transformations

Iron-based catalytic systems offer an economically attractive alternative for large-scale tosylation reactions [18]. Ferric chloride has demonstrated particular effectiveness in promoting sulfonation reactions under ambient temperature conditions [18]. The iron-catalyzed methodology operates through a Lewis acid activation mechanism, where ferric chloride coordinates to the sulfonyl chloride, enhancing its electrophilicity [18].

Research indicates that iron(III) chloride loadings of 1-5 mol% provide optimal catalytic activity while maintaining cost-effectiveness [18]. The reaction proceeds efficiently in dichloromethane at temperatures ranging from 25-40°C, achieving yields of 75-94% [18].

Palladium and Rhodium Systems

Palladium-catalyzed approaches have found application in specialized tosylation protocols, particularly for sterically hindered substrates [17] [20]. These systems typically require higher catalyst loadings (5-20 mol%) but offer enhanced functional group tolerance [17] [20].

Rhodium(III) complexes represent the most recent advancement in catalytic tosylation methodology [23] [26]. These systems demonstrate exceptional activity in C-H activation processes that can be coupled with tosylation reactions, providing access to complex molecular architectures [23] [26].

Functionalized Derivative Synthesis Routes (Such as Trifluoromethyl-substituted Proline)

The development of fluorinated proline derivatives has gained significant attention due to their unique physicochemical properties and biological activities [22] [24] [27]. Trifluoromethyl-substituted proline derivatives represent a particularly important class of compounds with enhanced metabolic stability and altered conformational preferences [22] [25].

Alpha-Trifluoromethyl Proline Synthesis

The synthesis of both (S)- and (R)-alpha-trifluoromethyl proline has been achieved through oxazolidine-mediated approaches [22] [25]. This methodology employs ethyl trifluoropyruvate as the key fluorinated building block, which undergoes diastereoselective allylation with chiral oxazolidines derived from phenylglycinol [22].

| Derivative | Synthesis Method | Key Reagent | Overall Yield (%) | Number of Steps |

|---|---|---|---|---|

| α-Trifluoromethyl proline (S) | Oxazolidine allylation | Ethyl trifluoropyruvate | 32-36 | 5 |

| α-Trifluoromethyl proline (R) | Oxazolidine allylation | Ethyl trifluoropyruvate | 32-36 | 5 |

| CF₃-containing spiro-indene-proline | Rh(III)-catalyzed C-H activation | Pentamethylcyclopentadienyl rhodium catalyst | 45-72 | 3-4 |

| 4-CF₃-proline derivatives | Ag(I)-catalyzed hydroamination | Silver(I) catalyst | 78-92 | 2 |

The synthetic sequence involves Lewis acid-catalyzed allylation to generate morpholin-2-one derivatives in 86-92% yields as diastereomeric mixtures [22] [25]. Subsequent transformations including para-toluenesulfonic acid-catalyzed lactonization, hydroboration, and mesylation provide access to pyrrolidine lactone intermediates [22] [25].

Spiro-Indene-Proline Derivatives

Recent advances have enabled the synthesis of CF₃-containing spiro-indene-proline derivatives through rhodium(III)-catalyzed C-H activation methodology [23] [26]. This approach utilizes pentamethylcyclopentadienyl rhodium(III) complexes to promote tandem C-H activation and [3+2]-annulation reactions [23] [26].

The methodology demonstrates remarkable efficiency, with yields ranging from 45-72% for various substituted substrates [23] [26]. The process involves initial formation of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates, which serve as directing group-containing substrates for subsequent rhodium-catalyzed transformations [23] [26].

Silver-Catalyzed Synthetic Routes

Silver(I)-catalyzed methodologies have emerged as highly efficient approaches for preparing 4-CF₃-proline derivatives [24] [27]. These protocols typically achieve yields of 78-92% over two synthetic steps, representing significant improvements in both efficiency and atom economy [24].

The silver-catalyzed approach operates through hydroamination mechanisms that enable direct access to fluorinated heterocyclic structures [24] [27]. Research demonstrates that this methodology tolerates a wide range of functional groups and provides excellent stereochemical control [24].

Process Parameter Optimization (Solvent Selection, Temperature Control)

The optimization of reaction parameters represents a critical aspect of efficient Tos-Pro-OH synthesis, with particular emphasis on solvent effects and temperature control strategies [28] [29] [32].

Solvent Selection Criteria

Comprehensive solvent screening studies have identified several key factors that influence reaction efficiency and product quality [28] [32]. Aprotic solvents generally provide superior performance due to their compatibility with basic reaction conditions and reduced propensity for side reactions [28] [32].

Pyridine remains the gold standard solvent for traditional tosylation reactions due to its dual functionality as both solvent and base [32] [33]. However, recent investigations have demonstrated that dichloromethane, when combined with appropriate bases, can provide comparable or superior results [32].

| Parameter | Optimal Range | Critical Factors |

|---|---|---|

| Solvent Selection | Pyridine, dichloromethane, toluene | Moisture sensitivity, aprotic character preferred |

| Temperature Control | 0-25°C traditional; 80-110°C catalytic | Low temperature for selectivity, high temperature for catalysis |

| Reaction Time | 2-8 hours typical | Balance between complete conversion and side reactions |

| Catalyst Loading | 5-10 mol% copper, 1-5 mol% iron | Cost versus activity optimization |

| Base Choice | Pyridine, diisopropylethylamine, sodium carbonate | pKa matching and solubility considerations |

| Workup Method | Aqueous extraction with pH control | Minimize hydrolysis and product degradation |

Temperature Optimization Strategies

Temperature control emerges as perhaps the most critical parameter in Tos-Pro-OH synthesis [29] [31] [32]. For traditional sulfonyl chloride-based approaches, maintaining low temperatures (0-25°C) prevents unwanted side reactions while ensuring adequate reaction rates [29] [32].

Catalytic methodologies typically require elevated temperatures (80-140°C) to achieve optimal catalyst turnover [9] [18] [23]. Research indicates that precise temperature control within these ranges significantly impacts both yield and product purity [9] [18].

Scale-Up Considerations

Process optimization studies have successfully demonstrated scalability from laboratory (1 mmol) to pilot plant scales (100+ mmol) [32] [33]. Critical factors for successful scale-up include efficient heat transfer, adequate mixing, and careful control of reagent addition rates [32].

Temperature control becomes increasingly challenging at larger scales due to the exothermic nature of the tosylation reaction [32]. Implementation of controlled addition protocols and enhanced cooling systems represents essential engineering considerations for industrial applications [32] [33].

Purification and Isolation Optimization

Product isolation and purification protocols have been optimized to maximize recovery while maintaining high purity standards [32] [34]. Column chromatography using silica gel with ethyl acetate-petroleum ether gradients provides reliable purification for most synthetic approaches [32] [34].

肽合成中的关键作用(保护基与连接剂)

保护基功能机制

Tosyl-proline-hydroxyl在肽合成中发挥着重要的保护基作用,特别是在固相肽合成过程中对氨基末端的保护 [1] [2]。Tosyl基团(对甲苯磺酰基)作为一种早期发现的保护基,具有出色的化学稳定性,能够有效阻止氨基酸的聚合反应和不良副反应的发生 [1]。

该化合物的保护机制基于Tosyl基团与脯氨酸氮原子形成的稳定磺酰胺键。这种键合结构在酸性和碱性条件下均表现出卓越的稳定性,只能通过钠/液氨(Na/liquid ammonia)处理进行选择性脱保护 [1] [3]。这种高度选择性的脱保护条件使其在正交保护策略中具有独特优势。

肽合成应用实例

在现代多肽合成中,Tosyl-proline-hydroxyl作为保护基展现了显著的实用价值。研究表明,该化合物在固相肽合成(SPPS)中能够有效保护脯氨酸残基的N端,防止在偶联反应过程中发生环化反应或其他副反应 [4] [2]。

特别值得注意的是,在合成含有脯氨酸的复杂肽段时,Tosyl保护基能够维持肽链的线性结构,避免因脯氨酸特殊的环状结构而导致的立体化学问题 [3]。实验数据显示,使用Tosyl-proline-hydroxyl作为保护基的肽合成反应收率可达到85-95%,明显高于其他保护策略 [5]。

连接剂功能特性

除保护基功能外,Tosyl-proline-hydroxyl还可作为肽合成中的连接剂发挥作用。其结构中的羧基和磺酰胺基团为后续的化学修饰提供了多个反应位点 [6] [5]。这种多功能性使得该化合物在构建复杂肽类化合物时具有重要价值。

研究发现,通过对Tosyl-proline-hydroxyl结构的适当修饰,可以实现对肽链长度、方向和立体化学的精确控制 [6]。这种控制能力在天然产物全合成和药物分子设计中具有重要应用前景。

药物开发中的催化与中间体作用

酶抑制活性

Tosyl-proline-hydroxyl在药物开发领域展现出重要的生物活性,特别是作为胸苷酸合酶(thymidylate synthase)的竞争性抑制剂 。胸苷酸合酶是DNA合成过程中的关键酶,在肿瘤细胞中往往过度表达,因此成为抗癌药物开发的重要靶点。

实验研究确定了Tosyl-proline-hydroxyl对胸苷酸合酶的抑制常数(Ki)约为1.1±0.25 mM 。虽然这一抑制强度属于中等水平,但为进一步的结构优化和药效团研究提供了重要基础。该抑制活性的发现为基于脯氨酸骨架的抗肿瘤药物设计开辟了新的途径。

药物中间体应用

在制药工业中,Tosyl-proline-hydroxyl作为重要的手性中间体被广泛应用于各类药物的合成 [8] [5]。其独特的立体化学特征使其成为构建手性药物分子的理想起始原料。特别是在血管紧张素转换酶抑制剂(ACEI)类药物的合成中,该化合物发挥了关键作用 [9]。

研究表明,以Tosyl-proline-hydroxyl为起始原料合成的药物分子通常具有更好的生物活性和选择性 [8]。这主要归因于脯氨酸骨架所提供的刚性结构约束,能够使药物分子在靶点结合时采取最佳的空间构象。

构效关系研究

针对Tosyl-proline-hydroxyl的构效关系研究表明,Tosyl基团的引入显著改变了脯氨酸的电子分布和空间构象 [10]。密度泛函理论(DFT)计算显示,该化合物的HOMO-LUMO能隙为6.25 eV,明显低于未修饰脯氨酸的15.51 eV [10]。这种能隙的降低有助于提高分子的反应活性和生物活性。

分子建模研究进一步揭示了Tosyl基团在药物-受体相互作用中的重要贡献。该基团不仅提供了额外的疏水相互作用位点,还能够通过氢键形成增强分子的结合亲和力 [10]。

不对称合成催化剂的设计与应用

有机催化剂性能

Tosyl-proline-hydroxyl作为有机催化剂在不对称合成领域展现出卓越的性能 [11] [12] [13]。相比于未修饰的脯氨酸,Tosyl基团的引入显著提高了催化剂的酸性,从而增强了其在各种不对称反应中的催化活性 [14]。

在不对称aldol反应中,N-Tosyl-(Sa)-binam-l-prolinamide作为双功能有机催化剂展现出优异的性能。该催化剂在无溶剂条件下能够实现高达94%的对映选择性 [11] [15]。反应机理研究表明,该催化剂通过形成烯胺中间体实现了对反应立体化学的精确控制 [16]。

反应机理与立体控制

Tosyl-proline衍生物的催化机理基于经典的烯胺催化模式 [12] [16]。催化剂的脯氨酸部分与醛基底物形成烯胺中间体,而Tosyl基团则通过电子效应调节氮原子的亲核性 [17]。这种协同效应使得催化剂能够在温和条件下实现高效的不对称催化。

立体化学控制的关键在于脯氨酸环状结构所提供的手性环境 [12]。理论计算表明,在过渡态中,脯氨酸的五元环结构能够有效地屏蔽一个面,迫使亲电试剂从特定方向进攻,从而实现高度的立体选择性 [18]。

催化剂设计策略

基于Tosyl-proline骨架的催化剂设计遵循多功能化策略 [14]。通过在脯氨酸侧链引入额外的官能团,如氢键供体或受体,可以进一步提高催化剂的性能 [14]。例如,含有硫脲基团的脯氨酸衍生物能够同时提供路易斯碱和布朗斯特酸活性位点,实现双功能催化 [14]。

最新研究表明,通过精心设计的分子修饰,可以获得在水相中仍保持高活性的脯氨酸催化剂 [19] [15]。这种水相催化系统不仅符合绿色化学的要求,还为工业化应用提供了可能。

生化研究中的酶模拟与反应机制探索

酶模拟功能原理

Tosyl-proline-hydroxyl在生化研究中作为酶模拟物发挥着重要作用,特别是在模拟醛缩酶(aldolase)的催化机制方面 [20] [15]。该化合物的二级胺结构与天然醛缩酶活性位点中的催化残基具有相似性,能够通过形成烯胺中间体实现类似的催化功能 [20]。

研究发现,4-氧代巴豆酸异构酶(4-oxalocrotonate tautomerase, 4-OT)等天然酶的催化活性很大程度上依赖于N端脯氨酸残基的二级胺功能 [20]。通过引入脯氨酸类似物,研究者能够深入理解酶催化的分子机理,并为人工酶的设计提供指导 [20]。

人工酶系统构建

基于Tosyl-proline的人工酶系统代表了酶工程领域的重要进展 [15]。研究者通过将多个脯氨酸有机催化剂接枝到蛋白质骨架上,成功构建了具有类似天然酶性质的人工多酶系统(artificial polyenzymes, ArPoly) [15]。

这种人工酶系统在水相不对称aldol反应中表现出优异的性能,转化率达到33%,对映选择性高达94% [15]。更重要的是,这些人工酶具有与天然酶相似的理化性质,为生物催化技术的发展开辟了新的途径 [15]。

反应机制深入解析

通过对Tosyl-proline催化反应的深入研究,科学家们揭示了脯氨酸催化的详细分子机理 [21] [22]。单周转动力学实验表明,脯氨酸催化剂能够快速还原辅酶FAD,形成活性中间体 [22]。

停流实验进一步证实了L-Tosyl-proline相比于天然脯氨酸具有更快的FAD还原速率 [22]。这种增强的反应活性归因于硫原子的引入改变了脯氨酸环的几何结构和电子特性,从而提高了与酶活性位点的结合亲和力 [22]。

机理研究还揭示了脯氨酸异构化在蛋白质错误折叠中的重要作用 [21]。环亲蛋白A(Cyclophilin A)作为肽基脯氨酸异构酶,能够催化顺式/反式异构化,同时具有分子伴侣活性 [21]。这种双重功能在调节内在无序蛋白的活性和错误折叠过程中发挥关键作用 [21]。

结构-活性关系研究

最新的计算化学研究为Tosyl-proline的结构-活性关系提供了深入见解 [10]。DFT计算表明,优化后的分子结构在势能面上达到真正的能量最小值,所有振动频率均为正值,证实了结构的稳定性 [10]。

红外光谱分析揭示了磺酰基、羧基和胺基等关键官能团的特征振动模式 [10]。这些研究结果为理解该化合物在各种生化反应中的作用机理提供了重要的理论基础,同时为相关手性磺酰氨基酸的实验和理论研究提供了参考 [10]。